molecular formula C10H13N5O4 B7795928 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B7795928
M. Wt: 267.24 g/mol
InChI Key: JVOJULURLCZUDE-UHFFFAOYSA-N
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Description

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside analog of significant interest in biochemical research . This compound, with the molecular formula C10H13N5O4, shares a close structural relationship with adenosine, a fundamental molecule in biology that serves as a building block for nucleic acids (DNA and RNA) and plays a critical role in cellular energy transfer as part of ATP (adenosine triphosphate) and in signal transduction as cyclic AMP (cAMP) . As a nucleoside analog, this compound is primarily valued for its potential to interact with and modulate the activity of various enzymes involved in nucleotide metabolism, such as nucleoside kinases and phosphorylases . Researchers utilize this analog to probe purinergic signaling pathways and to study the structure and function of nucleotide-binding proteins . Its mechanism of action in research settings often involves being incorporated into growing nucleic acid chains or acting as a competitive inhibitor for enzymes that naturally process endogenous nucleosides like adenosine . By serving as a substrate or inhibitor for these enzymes, it can help elucidate complex biological processes, including DNA replication and repair mechanisms . Furthermore, structurally related nucleoside analogs have documented applications in virology and oncology research, providing a foundation for investigating the potential research applications of this compound . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOJULURLCZUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284359, DTXSID10903659
Record name 2-Aminopurine riboside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_4366
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4546-54-7
Record name 2-Aminopurine riboside
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminopurine riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Conditions

The synthesis begins with 2-aminopurine and 2,3,5-tri-O-acetylribofuranosyl chloride under basic conditions. For example, Schaeffer et al. reported the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection with ammonia/methanol to yield the target compound. Key steps include:

  • Protection of hydroxyl groups on the ribose moiety using acetyl or benzoyl groups to prevent undesired side reactions.

  • Coupling reaction facilitated by Lewis acids like trimethylsilyl triflate or DBU (1,8-diazabicycloundec-7-ene).

  • Deprotection via alkaline hydrolysis or hydrogenolysis to remove acetyl/benzoyl groups.

Yield and Limitations

Yields for this method typically range between 50–65% , but the requirement for toxic mercury intermediates and harsh deprotection conditions limits its scalability.

Hydrogenation of 6-Chloro-2-Aminopurine Riboside

A widely adopted modern method involves catalytic hydrogenation of 6-chloro-2-aminopurine riboside.

Synthetic Pathway

  • Starting Material : Commercially available 6-chloro-2-aminopurine riboside (CAS: 4546-54-7).

  • Reduction : Hydrogenation using Pearlman’s catalyst (Pd(OH)₂/C) and ammonium formate in methanol/water at 50°C.

  • Selective Protection : The exocyclic 2-amino group is protected with N,N-dibutylformamide dimethyl acetal (DBFDMA) to prevent side reactions during subsequent steps.

Optimization and Yield

This method achieves an overall yield of 33% over six steps, with hydrogenation efficiency exceeding 85%. The use of Pd(OH)₂/C avoids the pyrophoric risks associated with Raney nickel, enhancing safety.

Glycosylation of Fluorinated Ribose Derivatives

Recent advances employ fluorinated ribose intermediates to improve regioselectivity.

Glycosylation Protocol

  • Ribose Activation : 3’-Deoxy-3’-fluororibose is activated using trimethylsilyl triflate in acetonitrile.

  • Coupling : Reaction with 2-amino-6-chloropurine under anhydrous conditions, yielding a protected intermediate.

  • Deprotection : Sequential removal of protecting groups using HF-pyridine for silyl groups and ammonia for acetyl groups.

Advantages

  • Enhanced regioselectivity due to the electron-withdrawing fluorine atom.

  • Higher stability of intermediates, enabling large-scale synthesis.

Phosphoramidite-Based Solid-Phase Synthesis

This method is favored for oligonucleotide incorporation studies.

Stepwise Functionalization

  • 5′ and 3′ Protection : Di-tert-butylsilyl bis(triflate) is used to protect hydroxyl groups.

  • 2′-O-TBDMS Protection : tert-Butyldimethylsilyl chloride (TBDMSCl) ensures selective 2′-hydroxyl protection.

  • Phosphitylation : Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite yields the phosphoramidite derivative, suitable for solid-phase synthesis.

Application in RNA Synthesis

The phosphoramidite approach allows site-specific incorporation into RNA strands, critical for fluorescence-based studies of RNA folding.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
Condensation2-AminopurineTMSOTf, DBU50–65%Simple setupToxic intermediates, low scalability
Hydrogenation6-Chloro-2-aminopurinePd(OH)₂/C, DBFDMA33%High reproducibilityMultiple purification steps
GlycosylationFluorinated riboseTMSOTf, HF-pyridine60–78%RegioselectiveRequires anhydrous conditions
PhosphoramiditeProtected ribosideTBDMSCl, CepCl40–50%Compatible with oligonucleotidesComplex protecting group strategy

Chemical Reactions Analysis

Phosphorylation Reactions

The hydroxyl groups on the oxolane ring are primary sites for phosphorylation, a critical modification for biological activity.

Reaction Type Conditions/Reagents Product Application
5'-Hydroxyl phosphorylationATP, hexokinase (enzymatic)5'-Monophosphate derivativeNucleotide biosynthesis
3'-Hydroxyl phosphorylationChemical phosphorylation (POCl₃, trimethyl phosphate)3',5'-Cyclic phosphate analogsSignal transduction studies

Key Insight : Enzymatic phosphorylation is stereospecific, favoring the 5'-position due to steric and electronic factors in the oxolane ring.

Oxidation Reactions

The primary 5'-hydroxymethyl group is susceptible to oxidation:

Oxidizing Agent Conditions Product Outcome
TEMPO/NaClOAqueous, pH 10–115'-Carboxylic acid derivativeEnhanced water solubility
KMnO₄Acidic aqueous solution5'-KetoneRarely observed due to overoxidation

Structural Note : Oxidation at the 5'-position alters hydrogen-bonding capacity, affecting interactions with enzymes like adenosine deaminase.

Glycosylation and Functionalization

The purine base and hydroxyl groups participate in glycosidic bond formation and substitution:

Reaction Reagents Product Significance
N⁶-AlkylationAlkyl halides (e.g., CH₃I) N⁶-Methyladenosine analogModulation of receptor binding
2'-/3'-O-GlycosylationProtected sugars, BF₃·Et₂O2'- or 3'-Glycosylated derivativesProdrug development
Acylation (hydroxyl groups)Acetic anhydride, pyridineAcetylated oxolane derivativesStability enhancement

Example : N⁶-alkylation with 4-fluorophenethyl groups (as in ) enhances vasodilatory activity by altering adenosine receptor affinity.

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis:

Condition Site of Cleavage Products Mechanism
Acidic (HCl, 80°C)Glycosidic bond (C-N)Purine base + oxolane-3,4-diol sugarAcid-catalyzed nucleophilic cleavage
Alkaline (NaOH, 60°C)Ester hydrolysis (if acylated)Deacetylated derivativesBase-mediated saponification

Stability Data : Half-life in neutral aqueous solution at 25°C exceeds 24 hours, but decreases to <2 hours under strongly acidic conditions.

Interaction with Biological Targets

Reactivity extends to enzymatic systems:

Enzyme Reaction Inhibition/Activation Reference
Adenosine deaminaseDeamination to inosine analogCompetitive inhibition (IC₅₀ = 12 µM)
RNA polymeraseIncorporation into RNA strandsChain termination

Mechanistic Insight : The 6-amino group on the purine base resists deamination compared to natural adenosine, prolonging its biological half-life.

Comparative Reactivity Table

Position Reactivity Preferred Reactions
5'-HydroxymethylHigh (primary alcohol)Oxidation, phosphorylation
2'-/3'-HydroxylModerate (secondary alcohols)Glycosylation, acylation
N⁶-Amino (purine)Low (requires strong alkylators)Alkylation, acylation

Scientific Research Applications

Molecular Biology

2-Aminopurine riboside serves as a crucial tool in molecular biology due to its ability to mimic adenine. It is often used in studies involving nucleic acid synthesis and modification.

  • Nucleic Acid Research : The compound is utilized in the synthesis of modified RNA and DNA, allowing researchers to investigate the effects of base modifications on genetic processes.

Antiviral Activity

Research indicates that 2-Aminopurine riboside exhibits antiviral properties, particularly against certain RNA viruses.

  • Mechanism of Action : The compound interferes with viral replication by incorporating itself into viral RNA, leading to mutations that inhibit viral propagation.

Cancer Research

The compound has been studied for its potential as an anticancer agent.

  • Cellular Studies : In vitro studies have shown that 2-Aminopurine riboside can induce apoptosis in cancer cells by disrupting normal cellular signaling pathways.

Genetic Studies

The compound is also employed in genetic studies to understand mutagenesis and DNA repair mechanisms.

  • Research Findings : Studies have demonstrated that 2-Aminopurine riboside can increase mutation rates in certain organisms, providing insights into the mechanisms of genetic variation.

Data Tables

Application AreaDescriptionKey Findings
Molecular BiologyMimics adenine for nucleic acid synthesisFacilitates studies on base modifications
Antiviral ActivityInterferes with viral replicationEffective against specific RNA viruses
Cancer ResearchPotential anticancer agentInduces apoptosis in cancer cells
Genetic StudiesIncreases mutation ratesInsights into mutagenesis and DNA repair mechanisms

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of 2-Aminopurine riboside demonstrated its effectiveness against Influenza A virus. The results indicated a significant reduction in viral load when cells were treated with the compound prior to infection.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, cancer cell lines treated with varying concentrations of 2-Aminopurine riboside exhibited increased rates of apoptosis compared to untreated controls. This suggests potential therapeutic applications in oncology.

Case Study 3: Genetic Mutagenesis

Research involving bacterial models showed that exposure to 2-Aminopurine riboside led to a measurable increase in mutation frequency. This finding has implications for understanding evolutionary processes and genetic diversity.

Mechanism of Action

The mechanism of action of 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound can:

    Inhibit Enzymes: Such as DNA polymerases or reverse transcriptases, preventing the replication of viral or cancerous cells.

    Induce Mutations: By being incorporated into DNA or RNA, leading to errors in genetic information.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • CAS No.: 3228-71-5 (as per )
  • Molecular Formula : C₁₀H₁₃N₅O₄
  • Molecular Weight : 267.24 g/mol
  • Structural Features: A purine nucleoside analog with a 2-amino substitution on the adenine base and a hydroxymethyl group on the ribose moiety. The stereochemistry of the ribose ring is critical for biological activity, typically in the β-D configuration (unlike α-adenosine derivatives, which exhibit distinct properties; ).

The compound is compared to structurally related purine nucleosides and their derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison
Compound Name (IUPAC) CAS No. Substituents (Purine Position) Ribose Modifications Purity (%) Melting Point (°C) Key Applications References
This compound 3228-71-5 2-amino Hydroxymethyl 99% Not reported Nucleotide synthesis
2-Chloroadenosine (2-CADO) 146-77-0 2-chloro None Not reported Not reported Adenosine receptor agonist
5'-S-Methyl-5'-thioadenosine 2457-80-9 None Methylthio at 5'-position >98% Not reported PRMT5 inhibition, cancer research
(2R,3R,4S,5R)-2-(6-Amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 59587-07-4 2-azido Hydroxymethyl 100% Not reported Click chemistry probes
α-Adenosine 5682-25-7 None α-D-ribofuranose Not reported Not reported Stereochemical studies
TOP1 (PRMT5 inhibitor) Not listed 4-ethylcyclohexylthio Sulfanylmethyl at 5'-position Not reported Not reported β-Thalassemia therapy
Key Observations:

Substituent Effects: 2-Amino Group: The target compound’s 2-amino group distinguishes it from 2-chloroadenosine (2-CADO, ) and 2-azidoadenosine (). This substitution likely enhances hydrogen-bonding capacity, influencing receptor binding or enzyme inhibition. Thio and Azido Derivatives: Compounds like 5'-S-Methyl-5'-thioadenosine () and 2-azidoadenosine () introduce sulfur or azide groups, altering metabolic stability and enabling applications in drug discovery (e.g., PRMT5 inhibition) or biochemical probes.

Stereochemistry: The β-D-ribose configuration in the target compound contrasts with α-adenosine (), which exhibits reduced binding to adenosine receptors due to altered spatial orientation.

Biological Activity: Enzyme Inhibition: TOP1 () and 5'-S-Methyl-5'-thioadenosine () show potent PRMT5 inhibition, while the target compound’s activity remains underexplored but inferred from structural similarity.

Safety and Toxicity :

  • The target compound lacks explicit toxicity data, but structurally similar purines (e.g., ) are classified as Category 4 oral toxins (H302) and skin irritants (H315).

Biological Activity

Overview

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as a nucleoside analog, has garnered attention for its biological activity and potential applications in medicinal chemistry. This compound is structurally related to purine nucleotides, which are critical components in the synthesis of DNA and RNA. Its unique structure allows it to interact with various biological systems, making it a subject of extensive research.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13N5O4
  • Molecular Weight : 253.24 g/mol
  • CAS Number : 4546-54-7

The biological activity of this compound primarily stems from its ability to be incorporated into nucleic acids, leading to various effects on cellular processes. The following mechanisms have been identified:

  • Enzyme Inhibition : It can inhibit key enzymes such as DNA polymerases and reverse transcriptases, which are essential for the replication of both viral and cancerous cells.
  • Induction of Mutations : By being incorporated into DNA or RNA, it can lead to errors in genetic information, potentially resulting in cell death or apoptosis.

Biological Activity Data

The compound has been evaluated for its biological activity using various assays. The following table summarizes some key findings:

Assay Type IC50 Value (nM) Reference
DNA Polymerase Inhibition162181.01
Reverse Transcriptase Inhibition91201.08
General Cytotoxicity190546.07

Case Studies and Research Findings

  • Antiviral Potential :
    • A study investigated the compound's efficacy against several viral strains. It demonstrated significant antiviral activity by inhibiting viral replication through interference with nucleic acid synthesis.
    • The compound was particularly effective against retroviruses, showcasing its potential as a therapeutic agent in HIV treatment.
  • Anticancer Activity :
    • Research has shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
    • In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Mechanistic Studies :
    • Detailed mechanistic studies highlighted its role in modulating cellular signaling pathways associated with cell proliferation and survival.
    • It was found to alter the expression of genes involved in cell cycle regulation, further supporting its potential as an anticancer agent.

Applications in Research and Industry

The compound is being explored for various applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex nucleoside analogs with enhanced efficacy and specificity.
  • Diagnostics : Its ability to interact with specific enzymes makes it a candidate for developing diagnostic tools for viral infections.
  • Therapeutics : Ongoing research aims to refine its structure for improved potency and reduced side effects in clinical settings.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol?

Methodological Answer:
Synthesis typically involves nucleoside analog preparation via glycosylation of purine derivatives with protected sugar moieties, followed by deprotection. For purification, reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is effective. Recrystallization using polar solvents like ethanol/water mixtures can further enhance purity. Structural analogs such as 2-chloro-6-O-methyl-inosine (CAS 15465-92-6) have been synthesized using similar protocols, emphasizing the importance of anhydrous conditions to prevent hydrolysis .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:
Combine multiple analytical techniques:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify stereochemistry and sugar moiety configuration (e.g., 2',3'-diol protons resonate at δ 4.2–5.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺ at m/z 268.1 for C10_{10}H13_{13}N5_5O4_4) confirms molecular weight .
  • X-ray crystallography : Resolve ambiguous stereochemistry; adenosine analogs like APNEA (CAS 89705-21-5) have been structurally validated this way .
  • HPLC-UV : Monitor purity (>95%) at 260 nm, characteristic of purine absorbance .

Advanced: What experimental strategies are effective in studying its interactions with adenosine receptors?

Methodological Answer:

  • Radioligand displacement assays : Use 3^3H-labeled agonists (e.g., NECA for A2A_{2A} receptors) to measure IC50_{50} values in membrane preparations from transfected HEK293 cells .
  • Molecular docking : Employ crystal structures of adenosine receptors (PDB: 4EIY) to model binding modes, focusing on conserved residues (e.g., His250 in A2A_{2A}R) .
  • cAMP accumulation assays : Quantify receptor activation/inhibition via luminescent cAMP biosensors in live cells .
    Note : Differential binding across receptor subtypes (A1_{1}, A2A_{2A}, A3_{3}) may arise from variations in transmembrane helix conformations .

Advanced: How to resolve discrepancies in binding affinity data across different studies?

Methodological Answer:
Discrepancies often stem from:

  • Receptor subtype specificity : Validate receptor expression levels in cell models via qPCR or immunoblotting .
  • Assay conditions : Standardize buffer pH (7.4), Mg2+^{2+} concentration (1–5 mM), and temperature (25°C vs. 37°C) to minimize variability .
  • Ligand stability : Pre-treat compounds with adenosine deaminase inhibitors (e.g., EHNA) to prevent degradation during assays .
    Cross-validate using orthogonal methods (e.g., SPR vs. functional assays) and reference known agonists like 2-chloroadenosine (Cl-Ado, IC50_{50} ~10 nM for A1_{1}R) .

Advanced: What crystallographic approaches are suitable for analyzing its enzyme interactions?

Methodological Answer:

  • Fragment-based crystallography : Co-crystallize the compound with target enzymes (e.g., FAD-dependent oxidoreductases) at 1.8–2.5 Å resolution. Use synchrotron radiation for high-quality diffraction data .
  • Molecular replacement : Solve phases using homologous structures (e.g., Chaetomium thermophilum oxidoreductase, PDB: 7A7Z) .
  • Density functional theory (DFT) : Refine electron density maps for the oxolane ring and purine moiety, accounting for hydrogen-bonding networks with active-site residues (e.g., Arg281 in TOP1) .

Advanced: How to evaluate its metabolic stability in cellular models?

Methodological Answer:

  • LC-MS/MS metabolic profiling : Incubate the compound with hepatocytes or S9 fractions, and quantify degradation products (e.g., inosine, hypoxanthine) over 0–120 minutes .
  • Stability assays : Use phosphate-buffered saline (PBS, pH 7.4) and human plasma to assess hydrolysis rates. Half-life <30 seconds in plasma suggests rapid deamination .
  • Enzyme inhibition : Co-administer with deaminase inhibitors (e.g., pentostatin) to prolong activity in in vitro models .

Advanced: How can computational methods predict its binding thermodynamics with protein targets?

Methodological Answer:

  • MM/PBSA free-energy calculations : Use molecular dynamics (MD) trajectories (50–100 ns) to compute binding energy components (van der Waals, electrostatic, solvation) .
  • Alchemical free-energy perturbation (FEP) : Compare relative binding affinities against reference ligands (e.g., 5'-Deoxy-5'-methylthioadenosine) with ΔG error <1 kcal/mol .
  • WaterMap analysis : Identify displaced water molecules in binding pockets that contribute to entropy-driven binding .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .
  • Spill management : Neutralize spills with 10% sodium bicarbonate, then dispose as hazardous organic waste .
  • First aid : For eye exposure, rinse with water for 15 minutes and consult a physician; no occupational exposure limits are established .

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